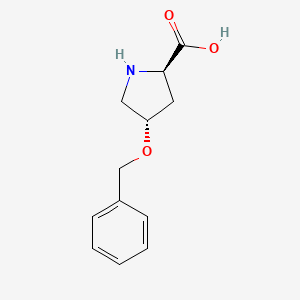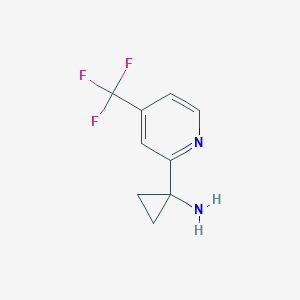
(1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine is a cyclopropane derivative with a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by amination. One common method involves the reaction of 3,4-difluorostyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent amination can be achieved using reagents like lithium aluminum hydride or other suitable amines under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, making it a valuable compound in medicinal chemistry. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and reactivity .
Comparison with Similar Compounds
(1S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
(1S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine: Similar structure but with methyl groups instead of fluorine.
(1S)-2-(3,4-Difluorophenyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: The presence of fluorine atoms in (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These features make it distinct from its analogs and valuable in various applications .
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6?,9-/m0/s1 |
InChI Key |
QVUBIQNXHRPJKK-HSOSERFQSA-N |
Isomeric SMILES |
C1[C@@H](C1C2=CC(=C(C=C2)F)F)N |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


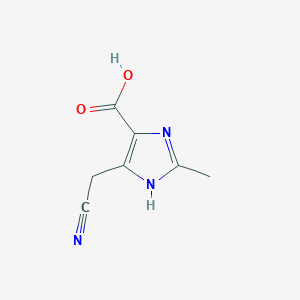

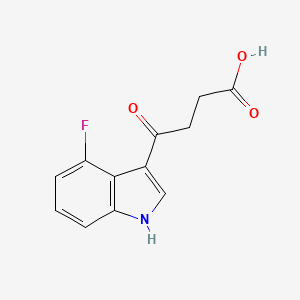
![5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15198118.png)

![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
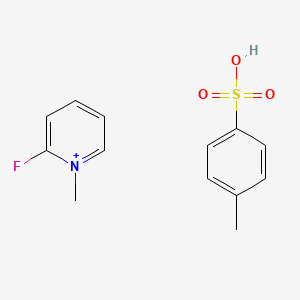
![(S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone](/img/structure/B15198171.png)
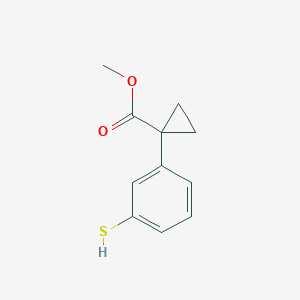
![5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198187.png)
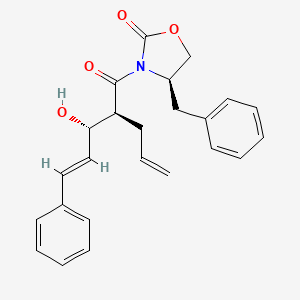
![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
